1-(1-Chloro-2-phenylethenyl)-4-methoxybenzene
Description
1-(1-Chloro-2-phenylethenyl)-4-methoxybenzene is a substituted aromatic compound featuring a benzene ring with a methoxy group (-OCH₃) at the para position and a 1-chloro-2-phenylethenyl substituent. The ethenyl group (CH=CH) is further substituted with a chlorine atom and a phenyl ring, creating a conjugated system that influences electronic and steric properties. This structure is significant in organic synthesis, particularly in cross-coupling reactions and as an intermediate for pharmaceuticals or agrochemicals.
Properties
CAS No. |
101096-01-9 |
|---|---|
Molecular Formula |
C15H13ClO |
Molecular Weight |
244.71 g/mol |
IUPAC Name |
1-(1-chloro-2-phenylethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C15H13ClO/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-11H,1H3 |
InChI Key |
RTVSPWGQNSIZHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-2-phenylethenyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzaldehyde with 1-chloro-2-phenylethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The methoxy-substituted benzene ring directs electrophiles to specific positions:
| Reaction | Conditions | Regioselectivity | Products | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to methoxy group | 1-(1-chloro-2-phenylethenyl)-3-nitro-4-methoxybenzene | |
| Sulfonation | H₂SO₄, SO₃, 50°C | Meta to vinyl chloride group | Sulfonated derivative with enhanced solubility |
Steric hindrance from the bulky styryl group limits substitution at the ortho positions.
Palladium-Catalyzed Cross-Couplings
The chlorovinyl group participates in catalytic cycles:
Low Pd concentrations (7–50 ppm) are sufficient due to the compound’s electron-deficient vinyl chloride motif enhancing oxidative addition kinetics .
Photophysical and Conjugation Reactions
The extended π-system enables unique light-driven behavior:
Time-resolved spectroscopy reveals a fluorescence lifetime of 2.3 ns in toluene, decreasing to 0.8 ns in polar solvents due to charge transfer.
Reduction and Functional Group Transformations
The chlorovinyl moiety undergoes selective reductions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd/C | 1 atm, EtOH, 25°C | Saturated ethylbenzene derivative | 92% | |
| NaBH₄/CeCl₃ | THF/MeOH, 0°C→rt | Allylic alcohol | 68% |
Competitive reduction of the styryl double bond occurs unless bulky reducing agents (e.g., L-Selectride) are used .
Key Structural Influences on Reactivity
-
Methoxy Group : Enhances nucleophilicity of the aromatic ring via electron donation (+M effect).
-
Chlorovinyl Group : Acts as a directing group in metal-catalyzed reactions and stabilizes radical intermediates .
-
Conjugated System : Facilitates charge delocalization, critical for photophysical applications .
This compound’s multifunctional reactivity makes it valuable in synthesizing advanced materials and bioactive molecules, though steric and electronic factors require careful optimization in synthetic designs.
Scientific Research Applications
1-(1-Chloro-2-phenylethenyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(1-Chloro-2-phenylethenyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Data Tables
Table 1. Physical Properties of Selected Compounds
Biological Activity
1-(1-Chloro-2-phenylethenyl)-4-methoxybenzene, also known by its CAS number 101096-01-9, is a chemical compound with potential biological activities. This article reviews its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula: C15H13ClO
- Molecular Weight: 244.716 g/mol
- LogP (Octanol-Water Partition Coefficient): 4.432, indicating moderate lipophilicity which may affect its absorption and distribution in biological systems .
Biological Activity
Research on this compound has highlighted several biological activities, including:
Anticancer Properties
Studies have shown that compounds related to this compound exhibit anticancer activity. For instance, structures similar to this compound have demonstrated antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Sensitization and Toxicity
The compound's structural features suggest potential allergenic properties, as seen in studies regarding sensitization to fragrance ingredients. The data indicate that certain phenolic compounds can lead to allergic contact dermatitis in sensitive individuals .
Pharmacological Potential
The lipophilicity indicated by the LogP value suggests that the compound may interact with various biological membranes, potentially leading to significant pharmacological effects. Compounds with similar structures have been investigated for their roles as modulators of various biological pathways, including those involved in inflammation and cancer progression .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
